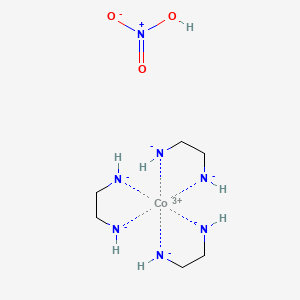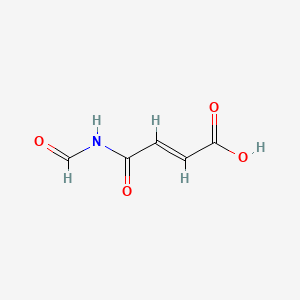
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is a chemical compound with a complex structure, characterized by the presence of an ethyl group, a methyl group, and a thiocyanatoacetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Alkylation: Introduction of the ethyl and methyl groups through alkylation reactions.
Thiocyanation: Incorporation of the thiocyanato group using thiocyanate salts under controlled conditions.
Esterification: Formation of the acetate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanato group to thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the thiocyanato group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate involves its interaction with specific molecular targets and pathways. The thiocyanato group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(7-Ethyl-3-methylundecan-4-yl) acetate: Lacks the thiocyanato group, resulting in different chemical properties and reactivity.
(7-Ethyl-3-methylundecan-4-yl) thiocyanate: Similar structure but without the acetate moiety.
Uniqueness
(7-Ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate is unique due to the presence of both the thiocyanato and acetate groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
5456-17-7 |
|---|---|
分子式 |
C17H31NO2S |
分子量 |
313.5 g/mol |
IUPAC 名称 |
(7-ethyl-3-methylundecan-4-yl) 2-thiocyanatoacetate |
InChI |
InChI=1S/C17H31NO2S/c1-5-8-9-15(7-3)10-11-16(14(4)6-2)20-17(19)12-21-13-18/h14-16H,5-12H2,1-4H3 |
InChI 键 |
WYERHXPSJGHOIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CCC(C(C)CC)OC(=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)

![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)

![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)





